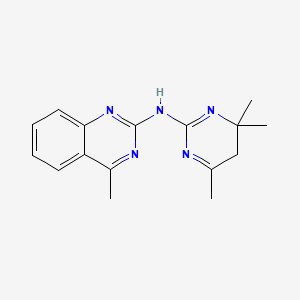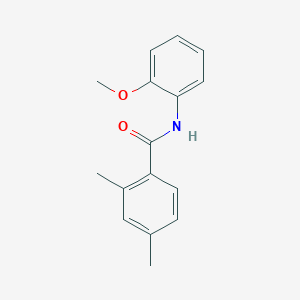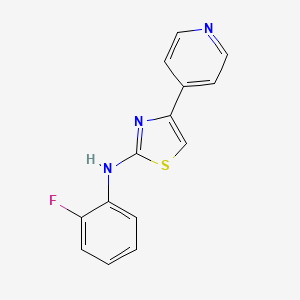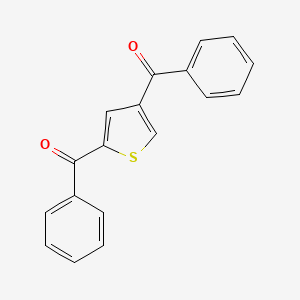
4-methyl-N-(4,4,6-trimethyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(4,4,6-trimethyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as MTDPQ and has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.
作用機序
The mechanism of action of MTDPQ is not yet fully understood. However, it has been found to inhibit the activity of the enzyme phosphodiesterase 5 (PDE5), which is involved in the regulation of cyclic guanosine monophosphate (cGMP) levels in cells. This inhibition leads to an increase in cGMP levels, which in turn leads to the activation of protein kinase G (PKG) and the subsequent regulation of various cellular processes.
Biochemical and Physiological Effects:
MTDPQ has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, MTDPQ has been found to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
MTDPQ has a number of advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. Additionally, it has been found to be relatively stable and can be stored for long periods of time. However, there are also limitations to its use in lab experiments. MTDPQ has been found to have low solubility in water, which can make it difficult to work with in aqueous environments. Additionally, its mechanism of action is not yet fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are a number of future directions for research on MTDPQ. One area of interest is its potential applications in the treatment of cancer and other inflammatory diseases. Additionally, further research is needed to fully understand its mechanism of action and to identify potential targets for drug development. Finally, research is needed to develop new methods for synthesizing MTDPQ and to improve its solubility in water, potentially making it more useful for lab experiments.
合成法
MTDPQ can be synthesized through a multistep process that involves the reaction of 2-aminobenzonitrile with trimethyl orthoacetate to obtain 2-amino-4,4,6-trimethyl-5-cyano-1,2-dihydro-2-pyrimidinone. The resulting compound is then reacted with 4,4,6-trimethyl-1,3-oxazolidine-2-one to obtain 4-methyl-N-(4,4,6-trimethyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine.
科学的研究の応用
MTDPQ has been studied extensively for its potential applications in the field of medicine. It has been found to exhibit anti-tumor and anti-inflammatory properties, making it a potential candidate for the treatment of cancer and other inflammatory diseases. Additionally, MTDPQ has been found to have neuroprotective effects, suggesting that it may have potential applications in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
4-methyl-N-(4,4,6-trimethyl-5H-pyrimidin-2-yl)quinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5/c1-10-9-16(3,4)21-15(17-10)20-14-18-11(2)12-7-5-6-8-13(12)19-14/h5-8H,9H2,1-4H3,(H,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUXYJOXPAQDMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(C1)(C)C)NC2=NC3=CC=CC=C3C(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(4,4,6-trimethyl-5H-pyrimidin-2-yl)quinazolin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-N'-[2-(4-morpholinyl)phenyl]thiourea](/img/structure/B5719676.png)

![methyl 4-methyl-3-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5719689.png)

![2-[4-(methylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5719702.png)

![4-[5-(4-formyl-2-methoxyphenoxy)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B5719718.png)
![N-{[(2-bromo-4-methylphenyl)amino]carbonothioyl}-2-(4-chlorophenoxy)acetamide](/img/structure/B5719724.png)
![ethyl 4-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]amino}benzoate](/img/structure/B5719728.png)




![N-{4-[(anilinocarbonothioyl)amino]phenyl}propanamide](/img/structure/B5719759.png)